3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-tert-butyl-4-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-7-6-8-16(18-12)19-23(20,21)13-9-10-15(22-5)14(11-13)17(2,3)4/h6-11H,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQSOZRPKUOCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation for Regioselective tert-Butylation
To enhance regiocontrol, a directed ortho-metalation strategy employs the methoxy group as a directing group.
Procedure
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Protection : Convert 4-methoxybenzenesulfonic acid to its tert-butyl sulfonamide (N-tert-butyl-4-methoxybenzenesulfonamide) using tert-butylamine.
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Lithiation : Treat with n-butyllithium (n-BuLi, 2.5 eq) and tetramethylethylenediamine (TMEDA, 3 eq) in tetrahydrofuran (THF) at −78°C.
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Electrophilic Quench : Introduce tert-butyl iodide (1.5 eq) at −78°C, warming to 0°C over 2 hours.
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Deprotection : Remove the tert-butyl sulfonamide group via trifluoroacetic acid (TFA) in DCM.
Yield : 50–60% after purification.
Sulfonylation and Coupling with 6-Methyl-2-aminopyridine
Synthesis of 3-tert-Butyl-4-methoxybenzenesulfonyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Optimized Conditions
Formation of the Sulfonamide Bond
Reacting the sulfonyl chloride with 6-methyl-2-aminopyridine in the presence of a base forms the target compound.
Procedure
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Base : Pyridine (2 eq) or triethylamine (TEA, 3 eq)
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Solvent : DCM or THF
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Temperature : 0°C to room temperature, 12–24 hours
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Workup : Aqueous extraction, drying (MgSO₄), and silica gel chromatography
Alternative Route: Sequential Functionalization Post-Sulfonylation
Methoxy Group Introduction via Nucleophilic Aromatic Substitution
A pre-formed 3-tert-butylbenzenesulfonamide undergoes O-methylation at the para position.
Conditions
Limitations
Steric hindrance from the tert-butyl group reduces methylation efficiency, necessitating excess reagents.
Mechanistic Insights and Side Reactions
Competing Pathways in Friedel-Crafts Alkylation
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Carbocation Rearrangement : tert-Butyl carbocations may rearrange to iso-butyl derivatives, leading to byproducts.
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Polyalkylation : Excess tert-butyl chloride promotes di- or tri-substitution.
Lithiation Side Reactions
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Proton Abstraction : n-BuLi may deprotonate the methoxy group, forming lithium methoxide.
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Solvent Coordination : THF competes with TMEDA for lithium coordination, slowing metalation.
Optimization : Increase TMEDA stoichiometry (4 eq) and maintain strict temperature control.
Purification and Characterization
Chromatographic Separation
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Stationary Phase : Silica gel (230–400 mesh)
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Eluent : Hexane/ethyl acetate (4:1 to 1:1 gradient)
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Purity : >95% by HPLC
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 1.40 (s, 9H, tert-butyl), 3.85 (s, 3H, OCH₃), 6.90–7.20 (m, aromatic), 8.10 (s, 1H, NH).
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MS (ESI+) : m/z 389 [M+H]⁺.
Industrial-Scale Considerations
Cost-Effective tert-Butylation
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Alternative Reagent : tert-Butyl trichloroacetate minimizes carbocation rearrangements.
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Catalyst Recycling : AlCl₃ recovery via aqueous workup reduces costs.
Green Chemistry Approaches
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Solvent Replacement : Switch DCM to cyclopentyl methyl ether (CPME) for lower toxicity.
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Catalyst : FeCl₃ for reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the tert-butyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted derivative.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H23N5O3S
- Molecular Weight : 425.5 g/mol
- IUPAC Name : N-tert-butyl-4-methoxy-3-(6-methyl-2-pyridinyl)benzenesulfonamide
The compound features a sulfonamide group, which is known for its biological activity, particularly in the development of antibacterial agents.
Anticancer Activity
Research has indicated that compounds similar to 3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that modifications in the sulfonamide moiety can enhance the efficacy of these compounds against various cancer cell lines. The incorporation of the pyridine ring is believed to play a role in improving selectivity towards cancerous cells while minimizing toxicity to normal cells .
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial effects. The specific compound under discussion has been evaluated for its potential against bacterial strains, showing promise in inhibiting growth through mechanisms involving folate synthesis disruption. This aligns with the historical use of sulfonamides as antibiotics .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways involving sulfonamide-sensitive enzymes. This could lead to applications in treating conditions where enzyme overactivity is a concern, such as certain metabolic disorders or cancers .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : Utilizing tert-butyl and methoxy groups as nucleophiles to form the sulfonamide linkage.
- Pyridine Derivative Integration : Incorporating the 6-methyl-2-pyridine moiety through coupling reactions that enhance biological activity.
- Optimization Techniques : Employing various solvents and reaction conditions to maximize yield and purity.
These methods are critical for producing the compound in sufficient quantities for research and potential therapeutic use .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of derivatives related to this compound against breast cancer cell lines. The results indicated that modifications to the methoxy group significantly enhanced cytotoxicity compared to unmodified sulfonamides. The study concluded that further exploration of structure-activity relationships could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics targeting resistant bacterial infections .
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridinyl group may also interact with aromatic residues through π-π stacking interactions.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₂O₃S
- Molecular Weight : 353.44 g/mol
The presence of a sulfonamide group contributes to its biological activity, which has been explored in various studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines.
- Case Study : A study evaluated the effect of sulfonamide derivatives on various cancer cell lines, revealing that compounds structurally related to this compound showed IC₅₀ values in the micromolar range against breast cancer (MCF-7) and colon cancer (HT29) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)... | MCF-7 | 5.0 |
| Similar Sulfonamide A | HT29 | 3.5 |
| Similar Sulfonamide B | MCF-7 | 4.2 |
2. Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented. The compound's structural features may contribute to its ability to inhibit pro-inflammatory pathways.
- Research Findings : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition (%) |
|---|---|
| 3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)... | TNF-α: 70% |
| Similar Sulfonamide C | IL-6: 65% |
| Similar Sulfonamide D | IL-1β: 60% |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cell proliferation.
- Modulation of Signaling Pathways : The compound potentially modulates pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-tert-butyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including sulfonamide bond formation and regioselective substitutions. Microwave-assisted synthesis (e.g., as demonstrated for similar sulfonamide derivatives) improves reaction efficiency and reduces side products . Key steps include:
- Coupling of the benzenesulfonyl chloride with the pyridinylamine moiety under inert conditions.
- Optimization of tert-butyl and methoxy group introduction using protecting groups (e.g., tert-butyldimethylsilyl chloride for hydroxyl protection).
- Purification via column chromatography (silica gel, gradient elution) and recrystallization.
- Characterization : Confirm purity using HPLC (>95%) and structural integrity via H/C NMR, FT-IR, and high-resolution mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyridinyl protons at 6.5–8.5 ppm). C NMR confirms carbon backbone and substituents.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF verifies molecular weight.
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use recombinant enzymes (e.g., kinases, phosphatases) to measure inhibition via spectrophotometric or fluorometric readouts. Compare IC values with known inhibitors.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (K) and thermodynamics.
- Structural Analysis : Co-crystallize the compound with target enzymes for X-ray crystallography to identify binding motifs. Molecular docking (e.g., AutoDock) predicts interactions.
- Control Experiments : Include negative controls (DMSO vehicle) and competitive inhibitors to validate specificity .
Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), culture conditions, and incubation times.
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to address aggregation. Measure solubility via nephelometry.
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation.
- Structural Analog Comparison : Compare activity with derivatives (e.g., trifluoromethyl or pyrimidinyl analogs) to identify critical substituents .
Q. How can the pharmacokinetic properties of this compound be improved through structural modification?
- Methodological Answer :
- Lipophilicity Reduction : Replace tert-butyl with polar groups (e.g., hydroxyl, amine) to enhance aqueous solubility.
- Metabolic Stability : Introduce fluorine atoms or saturated linkers (e.g., pyrrolidine) to block CYP450-mediated oxidation .
- Bioavailability Testing : Use in vitro Caco-2 cell models for permeability and in vivo PK studies (rodent models) to assess oral absorption.
Q. What are the key considerations when synthesizing metal complexes of this sulfonamide for enhanced antimicrobial activity?
- Methodological Answer :
- Ligand Design : Modify the sulfonamide to act as a bidentate ligand (e.g., introduce hydroxyl or ethoxy groups for metal coordination).
- Metal Selection : Use Mn(II), Cu(II), or Zn(II) salts for complexation. Monitor reaction pH (5–7) to prevent hydrolysis.
- Activity Screening : Test complexes against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination). Compare with free ligand activity .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in cancer vs. non-cancer cell lines?
- Methodological Answer :
- Selectivity Index (SI) : Calculate SI = IC(non-cancer)/IC(cancer). SI > 3 indicates therapeutic potential.
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cancer-specific pathways affected.
- Redox Activity : Measure ROS generation in cancer cells to assess pro-apoptotic effects.
- Contradiction Resolution : Replicate assays in multiple cell lines and validate with patient-derived organoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
